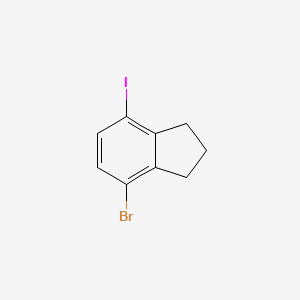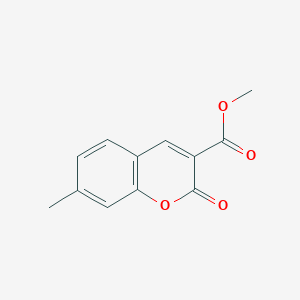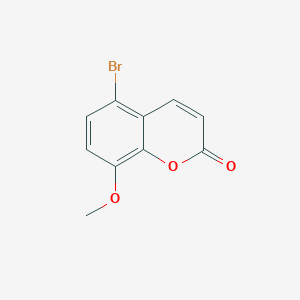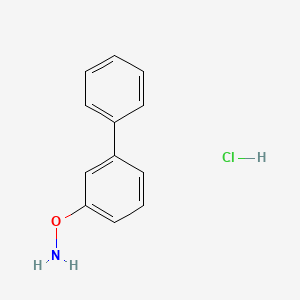
(1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid is a boronic acid derivative featuring a cyclopropyl ring substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Boronic Acid Formation: The cyclopropyl intermediate is then subjected to borylation, often using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
(1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicine: May be used in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action for (1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid in Suzuki-Miyaura cross-coupling involves the following steps:
Transmetalation: The boronic acid reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide.
Reductive Elimination: The final step involves reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tert-butyl group.
Cyclopropylboronic Acid: Similar structure but without the tert-butyl group, leading to different reactivity and steric properties.
Uniqueness: (1R,2R)-2-(tert-Butyl)cyclopropylboronic Acid is unique due to the presence of both the cyclopropyl ring and the tert-butyl group, which provide distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
特性
分子式 |
C7H15BO2 |
|---|---|
分子量 |
142.01 g/mol |
IUPAC名 |
(2-tert-butylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3 |
InChIキー |
UPPDXDIPPWGOAC-UHFFFAOYSA-N |
正規SMILES |
B(C1CC1C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
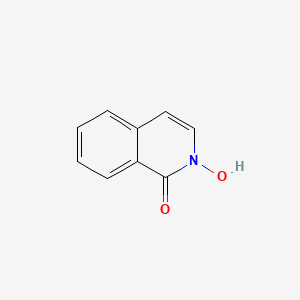
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
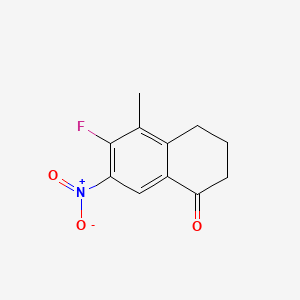
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
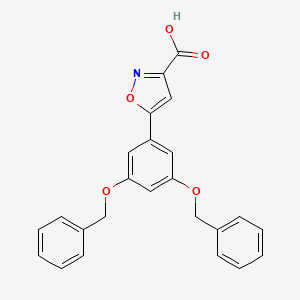

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
